3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
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Overview
Description
3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a heterocyclic compound that features a thiazolopyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, are known to have significant synthetic potential and are promising scaffolds for the design of new medicines . They can be readily modified by the introduction of new binding sites to optimize the interaction between the ligand and biological target .
Mode of Action
It is known that the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that the compound may interact with its targets through these binding sites, leading to changes in the target’s function.
Biochemical Pathways
Thiazolo[3,2-a]pyrimidine derivatives are known to exhibit high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may affect pathways related to these biological processes.
Pharmacokinetics
The compound’s molecular weight is 36422, which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Thiazolo[3,2-a]pyrimidine derivatives are known to exhibit high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may have similar effects at the molecular and cellular levels.
Action Environment
The compound’s synthesis involves oxidation of the hydrazine moiety and sequential bromination of the benzene and thiadiazolopyrimidine nuclei . This suggests that the compound’s action and stability may be influenced by factors such as pH and the presence of oxidizing or reducing agents.
Preparation Methods
The synthesis of 3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide typically involves the following steps:
Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core can be synthesized through the reaction of appropriate thioamides with α-haloketones under basic conditions.
Chemical Reactions Analysis
3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its broad-spectrum antimicrobial activity.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide can be compared with other similar compounds such as:
2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine: This compound also features a thiazolopyrimidine core and exhibits similar antimicrobial properties.
N-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-2-yl)-N’-phenylhydrazine: This compound is structurally related and is studied for its potential anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-bromo-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c1-8-11(13(20)18-5-6-21-14(18)16-8)17-12(19)9-3-2-4-10(15)7-9/h2-7H,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQVMNUCSXGGCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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